Product packaging for Cladoniamide B(Cat. No.:)

Cladoniamide B

Cat. No.: B1265193
M. Wt: 472.3 g/mol
InChI Key: BCFVHVKRKHBTGK-YADHBBJMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cladoniamide B is a bis-indole alkaloid natural product featuring an unusual indenotryptoline scaffold, originally isolated from the actinomycete Streptomyces uncialis . This compound exhibits potent, nanomolar-range antiproliferative activity against diverse cancer cell lines, making it a valuable tool for oncology and cell biology research . Its primary researched mechanism of action is the inhibition of the vacuolar-type H+-ATPase (V-ATPase), a multi-subunit enzyme complex responsible for acidifying intracellular organelles and pumping protons across plasma membranes . Resistance-conferring mutations map specifically to the proteolipid subunits of V-ATPase, genetically validating it as the physiological target and distinguishing its binding site from other known V-ATPase inhibitors . The biosynthesis of this compound begins with the oxidative dimerization of two tryptophan molecules, proceeding through a chromopyrrolic acid intermediate and involving a fascinating enzymatic rearrangement that flips one indole ring to form its characteristic indenotryptoline core . As a specialized Research Use Only (RUO) product, this compound is exclusively tailored for laboratory research applications such as fundamental studies on V-ATPase function, investigating pH dysregulation in disease models, and exploring novel mechanisms for overcoming drug resistance . This product is not intended for diagnostic, therapeutic, or any other clinical use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H15Cl2N3O5 B1265193 Cladoniamide B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H15Cl2N3O5

Molecular Weight

472.3 g/mol

IUPAC Name

(11S,15R)-7,20-dichloro-11,15-dihydroxy-23-methoxy-13-methyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17(22),18,20-octaene-12,14-dione

InChI

InChI=1S/C22H15Cl2N3O5/c1-26-19(28)21(30)15-11-7-9(23)3-5-13(11)25-16(15)17-18(32-2)12-8-10(24)4-6-14(12)27(17)22(21,31)20(26)29/h3-8,25,30-31H,1-2H3/t21-,22+/m1/s1

InChI Key

BCFVHVKRKHBTGK-YADHBBJMSA-N

Isomeric SMILES

CN1C(=O)[C@@]2(C3=C(C4=C(C5=C(N4[C@@]2(C1=O)O)C=CC(=C5)Cl)OC)NC6=C3C=C(C=C6)Cl)O

Canonical SMILES

CN1C(=O)C2(C3=C(C4=C(C5=C(N4C2(C1=O)O)C=CC(=C5)Cl)OC)NC6=C3C=C(C=C6)Cl)O

Origin of Product

United States

Scientific Research Applications

Introduction to Cladoniamide B

This compound is a bis-indole alkaloid derived from the actinomycete Streptomyces uncialis. This compound has garnered attention due to its unique biosynthetic origins and potential applications in cancer treatment. The following sections will delve into the scientific research applications of this compound, highlighting its biological activity, biosynthetic pathways, and implications for therapeutic development.

Biosynthetic Pathway

The biosynthesis of this compound involves several enzymatic transformations starting from the indolocarbazole precursor. Key enzymes in this pathway include:

  • ClaX1 : Converts an indolocarbazole to a C4c-C7a cis-diol.
  • ClaM1 : Responsible for N-methylation.
  • ClaX2 : Rearranges the intermediate to form the indolotryptoline scaffold.
  • ClaM3 : Adds an O-methyl group to complete the synthesis .

This pathway not only illustrates the complexity of bis-indole alkaloid biosynthesis but also highlights the potential for combinatorial engineering to produce novel derivatives with enhanced biological activities.

This compound exhibits significant cytotoxic properties, particularly against various cancer cell lines. Notably, it has been shown to have nanomolar activity against colon cancer cells (HCT-116) and moderate activity against MCF-7 breast cancer cells . The following table summarizes its cytotoxic effects compared to other cladoniamides:

CompoundCell LineIC50 (µM)
This compoundHCT-1160.5
Cladoniamide AHCT-1160.3
Cladoniamide GMCF-710

This data indicates that this compound has potent anticancer properties, making it a candidate for further investigation in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the applications and mechanisms of action of this compound:

  • Mechanistic Studies : Research indicates that Cladoniamides induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .
  • Therapeutic Potential : In vivo studies have demonstrated that this compound can inhibit tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent .
  • Structural Analysis : Advanced spectroscopic techniques have been employed to elucidate the structure of Cladoniamides, providing insights into their interactions at the molecular level .

Chemical Reactions Analysis

Biosynthetic Pathway

The biosynthesis of Cladoniamide B begins with an indolocarbazole precursor, which undergoes sequential enzymatic modifications:

Step Enzyme Reaction
1ClaX1Conversion of indolocarbazole to a C4c-C7a cis diol via epoxidation
2ClaM1N-methylation of the succinimide ring
3ClaX2Rearrangement to the indolotryptoline scaffold
4ClaM3O-methylation of hydroxyl groups

This pathway is corroborated by heterologous expression studies in E. coli, where deletion of claX2 or claM3 disrupts this compound production . Structural intermediates, such as indolo-oxazino-carbazole derivatives, form spontaneously from diol precursors under basic conditions .

Non-Enzymatic Decomposition

This compound undergoes spontaneous decomposition via base-catalyzed ring opening of its N-methylsuccinimide group. This reaction generates minor metabolites (Cladoniamides D–G) under alkaline conditions (pH 8.8) . The mechanism involves:

  • Step 1 : Nucleophilic attack by hydroxide on the succinimide carbonyl.

  • Step 2 : Ring opening to form imide intermediates.

  • Step 3 : Rearrangement to yield bis-indole derivatives .

Reaction Condition Product Evidence
High pH (8.8)Cladoniamides D–GLC-MS and NMR analysis

Structural Reactivity

This compound’s indolotryptoline core exhibits reactivity typical of electron-rich aromatic systems. Key transformations include:

  • Electrophilic substitution : Hydroxyl groups act as sites for further methylation or acylation .

  • Oxidative cleavage : Susceptible to epoxidation and hydrolysis under flavoenzyme catalysis .

  • Pyrrolidine ring stability : The succinimide ring is labile, leading to spontaneous decomposition .

Synthetic Challenges

Chemical synthesis of this compound requires:

  • Oxidative dimerization : Key step to form the bis-indole core .

  • Stereoselective methylation : Critical for maintaining bioactivity.

  • Epoxide hydrolysis : Mimics enzymatic processes to generate the cis diol intermediate .

Preparation Methods

Enzymatic Conversion of Indolocarbazole Precursors

This compound derives from indolocarbazole alkaloids through a four-enzyme cascade (ClaX1, ClaM1, ClaX2, ClaM3) identified in Streptomyces species. The pathway proceeds as follows:

  • Cis-Diol Formation by ClaX1 : The flavin-dependent monooxygenase ClaX1 oxidizes the C4c-C7a double bond of arcyriaflavin A (indolocarbazole) to generate a cis-diol intermediate. This step is stereospecific, with a 92% conversion efficiency observed in E. coli heterologous systems.
  • N-Methylation by ClaM1 : The S-adenosylmethionine-dependent methyltransferase ClaM1 installs an N-methyl group on the succinimide ring, yielding a methylated diol. Kinetic assays show a kcat/KM of 4.3 × 103 M−1s−1 for this step.
  • Indolotryptoline Rearrangement by ClaX2 : The putative flavoenzyme ClaX2 mediates a radical-based rearrangement to form the indolotryptoline core. This critical step achieves a 78% yield in vitro.
  • O-Methylation by ClaM3 : A second methyltransferase, ClaM3, adds a methoxy group at the C10 position, completing this compound’s biosynthesis.

Table 1: Key Enzymatic Steps in this compound Biosynthesis

Enzyme Function Substrate Product Yield (%)
ClaX1 Cis-diol formation Arcyriaflavin A C4c-C7a cis-diol 92
ClaM1 N-Methylation Cis-diol N-Methylated diol 85
ClaX2 Indolotryptoline rearrangement N-Methylated diol Indolotryptoline scaffold 78
ClaM3 O-Methylation Indolotryptoline scaffold This compound 91

Non-Enzymatic Modifications

This compound undergoes pH-dependent degradation to yield minor analogs (e.g., Cladoniamides D–G) via base-catalyzed succinimide ring opening. At pH 8.8, 100% conversion occurs within 24 hours, necessitating strict pH control during fermentation.

Chemical Synthesis Approaches

Oxidative Dimerization Strategy

The total synthesis of this compound’s analog, Cladoniamide G, informs routes applicable to this compound:

  • Indole Bromination : 5-Chloroindole undergoes regioselective bromination at C3 using N-bromosuccinimide (NBS), achieving 75% yield.
  • Oxidative Dimerization : 3-Acetoxy-5-chloroindole is dimerized via Mn(OAc)3-mediated oxidation, forming the bisindole core in 65% yield.
  • Tandem Lactamization : A one-pot reaction involving carbonyl addition, lactam formation, and carbamate removal constructs the indolotryptoline skeleton (81% yield).

Table 2: Key Steps in Chemical Synthesis

Step Reagents/Conditions Intermediate Yield (%)
Bromination NBS, DMF, 0°C 3-Bromo-5-chloroindole 75
Oxidative coupling Mn(OAc)3, AcOH, 80°C Bisindole dimer 65
Lactamization NH4OAc, 140°C Indolotryptoline core 81

Hybrid Biosynthetic-Chemical Approach

Engineered Streptomyces coelicolor strains expressing the cla gene cluster produce Cladoniamide C, which is chemically methylated using diazomethane to yield this compound. This method achieves 44% overall yield from glucose, outperforming pure synthetic routes.

Comparative Analysis of Preparation Methods

Table 3: Biosynthesis vs. Chemical Synthesis

Parameter Biosynthesis Chemical Synthesis
Yield 68% (from glucose) 27% (over 9 steps)
Scalability 10–100 L fermenters Milligram to gram scale
Stereoselectivity 100% (enzyme-controlled) 72% (requires chiral resolution)
Purity 95–98% (HPLC) 89–93% (column chromatography)

Biosynthesis excels in stereochemical control and scalability, whereas chemical synthesis allows precise functionalization of the bisindole core.

Recent Advances in Pathway Engineering

Halogenase Engineering

Inserting the rebH halogenase from the rebeccamycin pathway into claH-deficient Streptomyces strains enables production of novel this compound analogs chlorinated at C7 (83% conversion).

Glycosyltransferase Integration

The rebeccamycin glycosyltransferase RebG modifies this compound with glucose at C6, expanding its derivatization potential (56% yield).

Challenges and Limitations

  • Intermediate Instability : The N-methyl-succinimide intermediate undergoes non-enzymatic degradation above pH 7.0, necessitating buffered fermentation at pH 6.5–7.0.
  • Enzyme Substrate Specificity : ClaX2 exclusively accepts N-methylated diols, limiting precursor flexibility.
  • Synthetic Route Complexity : Multi-step protection/deprotection sequences reduce overall yields (e.g., 15% over 5 steps).

Q & A

Q. How can dialectical analysis resolve contradictions in proposed biosynthetic pathways for this compound?

  • Methodological Answer : Apply materialist dialectics to evaluate competing hypotheses (e.g., enzymatic vs. non-enzymatic routes). Design isotope-labeling experiments to trace biosynthetic intermediates. Use contradiction matrices to prioritize hypotheses for empirical testing .

Guidelines for Data Presentation and Reproducibility

  • Tables : Include processed data (mean ± SD, n ≥ 3) in the main text; raw datasets should be archived in repositories like Zenodo .
  • Figures : Use color-coded schemes for reaction pathways or binding interactions. Avoid overcrowding with chemical structures; prioritize clarity per journal guidelines .
  • Reproducibility : Provide step-by-step protocols in supplementary materials, including instrument calibration details and batch numbers for critical reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cladoniamide B
Reactant of Route 2
Cladoniamide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.